molecular formula C4H5N3O6 B063085 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate CAS No. 175278-58-7

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

Cat. No.: B063085
CAS No.: 175278-58-7
M. Wt: 191.1 g/mol
InChI Key: YKGZAIJTCJOZNK-UHFFFAOYSA-N
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Description

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a chemical compound with the molecular formula C4H5N3O6 and a molecular weight of 191.1 g/mol . . This compound is characterized by the presence of a nitro group at the 5-position of a hexahydropyrimidine ring, which is further substituted with three keto groups at the 2, 4, and 6 positions, and a hydrate form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate typically involves the nitration of hexahydropyrimidine-2,4,6-trione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-aminohexahydropyrimidine-2,4,6-trione.

    Substitution: Formation of substituted hexahydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a unique chemical structure with various applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables to provide a comprehensive understanding of its utility.

Chemical Properties and Structure

This compound is characterized by its nitro group and trione functionalities within a hexahydropyrimidine framework. Its molecular formula is C7H10N2O5C_7H_10N_2O_5, and it has a molecular weight of approximately 190.17 g/mol. The presence of the nitro group enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown potential as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties against several viruses, including:

  • HIV : Inhibitory effects on HIV reverse transcriptase have been noted, suggesting potential as an antiviral agent.
  • Epstein-Barr Virus (EBV) : Studies indicate that compounds derived from this compound can significantly inhibit EBV replication.

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including:

  • Nucleophilic substitutions : The nitro group can be replaced with other functional groups to create diverse derivatives.
  • Cyclization reactions : It can undergo cyclization to yield complex cyclic structures useful in drug development.

Agricultural Chemistry

There is emerging interest in the application of this compound in the development of agrochemicals. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for herbicide development.

Mechanism of Action

The mechanism of action of 5-nitrohexahydropyrimidine-2,4,6-trione hydrate involves its interaction with biological molecules through its nitro and keto groups. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The keto groups can form hydrogen bonds with biological targets, affecting their function. The compound’s reactivity with nucleophiles also allows it to modify proteins and nucleic acids, potentially leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobarbituric acid: Similar structure but lacks the hydrate form.

    5-Nitro-1,3-diazinane-2,4,6-trione: Similar structure but may differ in reactivity and solubility.

    5-Nitropyrimidine-2,4,6-trione: Similar core structure but different substituents.

Uniqueness

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is unique due to its hydrate form, which can influence its solubility, stability, and reactivity compared to its anhydrous counterparts. The presence of the nitro group at the 5-position also imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a nitro group and a hexahydropyrimidine core with three carbonyl groups. Its chemical structure can be represented as follows:

C7H8N4O5\text{C}_7\text{H}_8\text{N}_4\text{O}_5

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA and proteins, leading to cell death in susceptible organisms. The specific mechanisms include:

  • DNA Damage : Reactive intermediates can cause strand breaks in bacterial DNA.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Efficacy Against Bacterial Strains

The compound has shown activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed in various studies.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Mycobacterium tuberculosis16

These results indicate that the compound exhibits varying degrees of potency against different bacterial strains.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity.

Case Study: In Vitro Anticancer Activity

A study evaluating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating substantial growth inhibition.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into optimizing the biological activity of 5-Nitrohexahydropyrimidine derivatives. Modifications to the nitro group or the pyrimidine ring can enhance potency and selectivity towards specific targets.

Properties

IUPAC Name

5-nitro-1,3-diazinane-2,4,6-trione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O5.H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;/h1H,(H2,5,6,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGZAIJTCJOZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209529-81-7
Record name 5-Nitrobarbituric acid hydrate
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